Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Overview
Description
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is an ester with the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring substituted with two chlorine atoms and a methyl group. It is primarily used in chemical synthesis and has various applications in scientific research .
Mechanism of Action
Target of Action
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a synthetic compound used in chemical synthesis
Mode of Action
As an ester, it may undergo hydrolysis in the presence of water or enzymes, leading to the production of 2,2-dichloro-1-methyl-cyclopropanecarboxylic acid and methanol .
Biochemical Pathways
It’s known that esters like this compound can participate in reactions such as esterification and hydrolysis, which are part of various biochemical pathways .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
It’s known that it may be used in the synthesis of α-hydroxy esters, which are known inhibitors of amyloid-β production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its stability could be affected by the presence of water due to its potential to undergo hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate can be synthesized through the reaction of chloroform and methyl methacrylate . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the cyclopropane ring. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction is carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the cyclopropane ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at room temperature.
Reduction Reactions: Lithium aluminum hydride is used as the reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Oxidation Reactions: Potassium permanganate is used as the oxidizing agent, and the reaction is carried out in an aqueous medium at elevated temperatures.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Methyl 2,2-dichloro-1-ethylcyclopropanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCAZFUFORGMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932384 | |
Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-13-8 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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